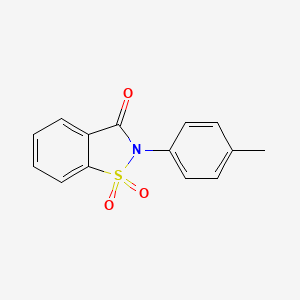
1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide is a chemical compound belonging to the benzisothiazolone family. This compound is characterized by a benzisothiazole ring fused with a sulfone group and a 4-methylphenyl substituent. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide can be achieved through several methods. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This method yields the target product in 30-89% yield for various examples . Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, resulting in high yields of 2-aryl-1,2-benzisothiazol-3(2H)-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzisothiazole ring and the 4-methylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzisothiazolones, and various derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2-Benzisothiazol-3(2H)-one, 2-(4-methylphenyl)-, 1,1-dioxide include:
- 1,2-Benzisothiazol-3(2H)-one
- 2-Phenyl-1,2-benzisothiazol-3(2H)-one
- 2-Methyl-1,2-benzisothiazol-3(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfone group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
63113-47-3 |
|---|---|
Fórmula molecular |
C14H11NO3S |
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H11NO3S/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)19(15,17)18/h2-9H,1H3 |
Clave InChI |
DUFYHECNSAZARW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




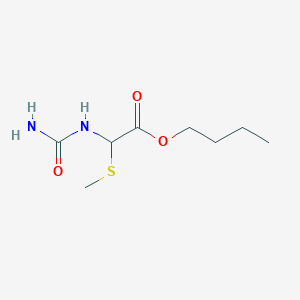
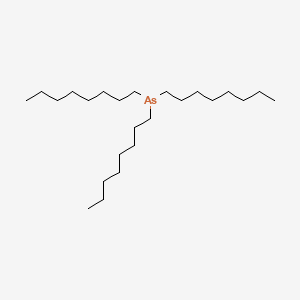
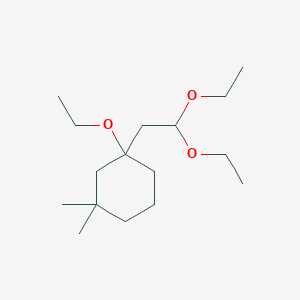
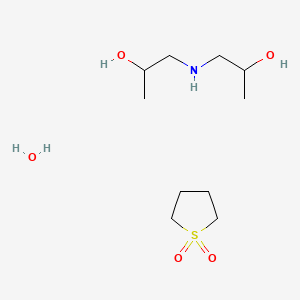
![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)
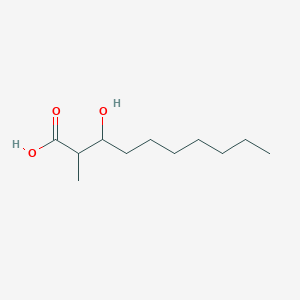
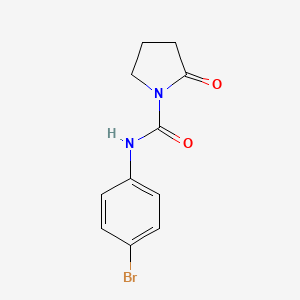
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)




